N-(Cyanomethyl)-N-propan-2-ylnitrous amide
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Overview
Description
N-(Cyanomethyl)-N-propan-2-ylnitrous amide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains both a cyano group and a nitrous amide group, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-propan-2-ylnitrous amide can be achieved through several methods. One common approach involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-propan-2-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrous amide group to other functional groups.
Substitution: The cyano group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the activation of amides with electrophilic reagents such as oxalyl chloride or triflic anhydride can facilitate nucleophilic substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield nitriles or other oxidized derivatives, while reduction reactions can produce amines or other reduced compounds.
Scientific Research Applications
N-(Cyanomethyl)-N-propan-2-ylnitrous amide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-propan-2-ylnitrous amide involves its reactivity with various molecular targets. The cyano group and nitrous amide group can interact with different pathways, leading to diverse chemical transformations. For example, the activation of the amide bond can facilitate nucleophilic addition reactions, resulting in the formation of new compounds .
Comparison with Similar Compounds
N-(Cyanomethyl)-N-propan-2-ylnitrous amide can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
N-acyl thiocarbamides: These compounds also contain an amide group and are used in various chemical transformations.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Properties
CAS No. |
3422-14-8 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C5H9N3O/c1-5(2)8(7-9)4-3-6/h5H,4H2,1-2H3 |
InChI Key |
UJACXRWBZSBSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#N)N=O |
Origin of Product |
United States |
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